N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide
CAS No.: 868982-73-4
Cat. No.: VC6998728
Molecular Formula: C20H22FN3O6S
Molecular Weight: 451.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868982-73-4 |
|---|---|
| Molecular Formula | C20H22FN3O6S |
| Molecular Weight | 451.47 |
| IUPAC Name | N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-[(2-methoxyphenyl)methyl]oxamide |
| Standard InChI | InChI=1S/C20H22FN3O6S/c1-29-17-5-3-2-4-14(17)12-22-19(25)20(26)23-13-18-24(10-11-30-18)31(27,28)16-8-6-15(21)7-9-16/h2-9,18H,10-13H2,1H3,(H,22,25)(H,23,26) |
| Standard InChI Key | OIEJZIHMTJPBCP-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)F |
Introduction
Synthesis and Chemical Reactions
The synthesis of compounds like N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide typically involves multiple steps, including the formation of the oxazolidine ring and the introduction of the sulfonyl and oxalamide groups. Optimization of reaction conditions, such as temperature, solvent choice, and catalysts, is crucial for achieving high yield and purity.
Biological Activities and Potential Applications
Compounds with similar structures to N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide are often investigated for their biological activities, including enzyme inhibition and potential therapeutic applications in cancer or metabolic disorders. Preliminary studies on related compounds suggest significant biological activity, although specific data on this compound is not available.
Research Findings and Future Directions
Given the structural similarities to other biologically active compounds, N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide is a candidate for further investigation. Future research should focus on its synthesis optimization, biological activity assessment, and potential applications in medicinal chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume